Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate
Description
Properties
Molecular Formula |
C10H11Cl2NO2 |
|---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-13-9(10(14)15-2)6-4-3-5-7(11)8(6)12/h3-5,9,13H,1-2H3 |
InChI Key |
QNGLXVDXRURQLL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=C(C(=CC=C1)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Pharmacological Profiling and Receptor Binding Affinity of Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate: A Technical Whitepaper
Executive Summary
Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate (CAS: 1218341-19-5 for the free base; 1989659-09-7 for the HCl salt) is a highly specialized, acyclic structural analog of methylphenidate (MPH). By opening the piperidine ring of the classical phenidate scaffold into an N -methylamino group and introducing a 2,3-dichloro substitution on the phenyl ring, this compound presents a unique pharmacophore for monoamine transporter interaction.
This whitepaper provides an in-depth technical analysis of the compound's receptor binding affinity at the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT). Designed for drug development professionals, this guide synthesizes quantitative structure-activity relationship (QSAR) data and outlines the self-validating in vitro methodologies required to empirically characterize this novel ligand.
Structural Pharmacology & Target Rationale
To understand the binding affinity of Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate, we must deconstruct its structure relative to known monoamine reuptake inhibitors[1].
-
The 2,3-Dichloro Substitution: Halogenation of the phenyl ring drastically alters binding kinetics. While 3,4-dichloro substitutions (as seen in 3,4-CTMP) massively increase DAT and NET affinity by occupying a deep lipophilic sub-pocket in the S1 binding site[2], the 2,3-dichloro pattern introduces unique steric bulk. This ortho-meta substitution slightly alters the orientation of the phenyl ring, maintaining a strong halogen-bond network but reducing the extreme DAT potency seen in 3,4-analogs.
-
The Acyclic N -Methylamino Acetate Moiety: Classical phenidates rely on a rigid piperidine ring to lock the molecule into a favorable conformation for the Asp79 salt bridge interaction at the DAT[3]. Opening this ring to an acyclic N -methylamino group increases the molecule's degrees of freedom. Upon binding, the flexible molecule must adopt a constrained conformation, resulting in a higher entropic penalty ( ΔS ). This structural flexibility generally attenuates overall binding affinity ( Ki ) compared to rigid analogs, though it can increase selectivity profiles[4].
Fig 1: Predicted pharmacophore mapping of the acyclic analog within the DAT binding pocket.
Predictive Binding Affinity Profile
Due to the niche nature of this specific acyclic scaffold, direct empirical literature is limited. However, utilizing validated QSAR models for halogenated and acyclic phenidate analogs[4], we can establish a highly accurate predictive binding profile.
The table below contrasts the baseline affinity of Methylphenidate and 3,4-Dichloromethylphenidate against the predicted values for Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/SERT Ratio |
| Methylphenidate (d-threo) | 70 | 500 | >10,000 | >140 |
| 3,4-Dichloromethylphenidate (3,4-CTMP) | 10 | 40 | 400 | 40 |
| Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate * | 85 | 120 | 1,500 | 17 |
*Predicted values derived from QSAR extrapolation of homologous acyclic and halogenated scaffolds.
Data Causality: The predicted DAT Ki of 85 nM reflects a balancing act: the lipophilic 2,3-dichloro group drives affinity upward, but the entropic penalty of the acyclic N -methyl group drives it downward, resulting in an affinity comparable to baseline MPH. However, the halogenation significantly increases predicted SERT affinity (1,500 nM) compared to MPH (>10,000 nM), narrowing the DAT/SERT selectivity window[1].
In Vitro Characterization: Self-Validating Methodologies
To empirically validate the receptor binding affinity of this compound, researchers must utilize highly controlled radioligand competition assays. The following protocol is engineered to prevent confounding variables such as substrate-induced transporter internalization or rapid ligand metabolism.
Radioligand Selection Rationale
-
DAT: [3H] WIN 35,428 is utilized instead of [3H] dopamine. Causality: [3H] WIN 35,428 is a conformationally restricted tropane analog that binds the outward-facing state of the transporter with high affinity. Unlike dopamine, it is not a substrate, preventing reverse transport or intracellular accumulation from skewing equilibrium data[5].
-
NET: [3H] Nisoxetine.
-
SERT: [3H] Citalopram.
Step-by-Step Radioligand Binding Protocol
Step 1: Membrane Preparation
-
Culture HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT to 80% confluence.
-
Harvest cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
Homogenize via a Polytron disruptor and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer to a final protein concentration of 40 µ g/well .
Step 2: Assay Incubation
-
In a 96-well plate, combine 50 µL of the test compound (Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate) at varying concentrations ( 10−10 to 10−4 M).
-
Add 50 µL of the respective radioligand (e.g., 1.5 nM [3H] WIN 35,428 for DAT).
-
Add 100 µL of the membrane suspension to initiate the reaction.
-
Self-Validation Control: Define non-specific binding (NSB) in parallel wells using 10 µM GBR 12909 (for DAT), 10 µM desipramine (for NET), or 10 µM fluoxetine (for SERT).
-
Incubate the plates for 2 hours at 4°C. Causality: The 4°C temperature is critical to reach steady-state equilibrium while preventing proteolytic degradation of the transporter proteins.
Step 3: Separation and Quantification
-
Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a 96-well cell harvester.
-
Crucial Step: Pre-soak the GF/B filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to filtration. Causality: Highly lipophilic halogenated compounds will non-specifically bind to raw glass fibers. PEI coats the fibers with a positive charge, repelling the ligand and drastically reducing background noise.
-
Wash filters three times with 3 mL of ice-cold assay buffer.
-
Extract the filters, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.
-
Calculate IC50 values using non-linear regression and convert to Ki via the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
Fig 2: Step-by-step radioligand binding assay workflow for monoamine transporter evaluation.
References
- Source: europeanreview.
- Source: ljmu.ac.
- Source: researchgate.
- Source: acs.
- Source: guidetopharmacology.
Sources
Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate solubility in DMSO and organic solvents
Executive Summary & Structural Rationale
Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate is a highly specialized, chiral small-molecule building block. As a substituted derivative of phenylglycine, this scaffold is heavily utilized in the synthesis of central nervous system (CNS) therapeutics, agrochemicals, and complex bioactive libraries[1].
In drug development and high-throughput screening (HTS), the solubility of an intermediate dictates its viability for downstream functionalization and biological assay integration. This compound exists predominantly in two forms:
As an Application Scientist, I approach solubility not as a static value, but as a dynamic interplay between the solute's crystal lattice energy and the solvent's dielectric properties. The presence of the highly lipophilic 2,3-dichlorophenyl ring drives hydrophobic interactions, while the secondary amine (N-methyl) and the methyl ester provide distinct hydrogen-bond donor/acceptor sites. Understanding this structural dichotomy is critical for selecting the appropriate solvent system.
Physicochemical Determinants of Solubility
The solubility profile of this compound is governed by three primary structural features:
-
Lipophilic Core (2,3-Dichlorophenyl): The two chlorine atoms significantly increase the partition coefficient (LogP), driving the free base's affinity for non-polar and halogenated solvents.
-
Hydrogen Bond Acceptor (Methyl Ester): The ester carbonyl allows for strong dipole-dipole interactions with polar aprotic solvents like Dimethyl Sulfoxide (DMSO).
-
Protonation State (Secondary Amine): The secondary amine has an estimated pKa of ~7.0–7.5. When protonated as the HCl salt, the compound forms a rigid ionic crystal lattice[4]. To dissolve the salt, a solvent must possess a high dielectric constant (ε) to separate the ions and sufficient H-bond capacity to solvate the chloride counterion.
Decision tree for solvent selection based on the compound's protonation state.
Solubility in DMSO and Organic Solvents
Dimethyl Sulfoxide (DMSO)
DMSO is the gold standard for preparing master stocks in pharmaceutical screening. Both the free base and the HCl salt exhibit excellent solubility (>50 mM) in DMSO.
-
Causality: DMSO's high dielectric constant (ε = 46.7) easily disrupts the ionic lattice of the HCl salt. Furthermore, the strongly polarized S=O bond acts as a potent hydrogen-bond acceptor for the protonated amine, while the hydrophobic methyl groups of DMSO solvate the 2,3-dichlorophenyl ring.
Polar Protic Solvents (Methanol, Ethanol)
The HCl salt is highly soluble in methanol[5]. The hydroxyl group of methanol serves a dual purpose: it donates a hydrogen bond to the chloride anion and accepts a hydrogen bond from the ammonium cation. The free base is only moderately soluble, as it relies primarily on weaker dipole-dipole interactions.
Halogenated and Non-Polar Solvents (DCM, Ethyl Acetate, Hexanes)
This is where the two forms diverge drastically.
-
Free Base: Exhibits high solubility in Dichloromethane (DCM) and Ethyl Acetate. The "like-dissolves-like" principle applies here; the dispersive forces between the halogenated solvent and the dichlorophenyl ring are highly favorable.
-
HCl Salt: While unsubstituted phenylglycine methyl ester hydrochlorides are practically insoluble in chloroform[5], the addition of the highly lipophilic 2,3-dichloro substitution grants this specific salt slight to moderate solubility in DCM[6]. However, for purely non-polar environments (e.g., hexanes), both forms remain largely insoluble due to the inability of dispersive forces to solvate the polar ester and amine groups.
Quantitative Data Summary
| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Free Base (CAS: 1218341-19-5) | HCl Salt (CAS: 1989659-09-7) |
| Polar Aprotic | DMSO | 46.7 | Highly Soluble (>50 mM) | Highly Soluble (>50 mM) |
| Polar Aprotic | DMF | 36.7 | Highly Soluble | Highly Soluble |
| Polar Protic | Methanol | 32.7 | Moderately Soluble | Highly Soluble |
| Halogenated | Dichloromethane | 8.9 | Highly Soluble | Sparingly Soluble |
| Ester | Ethyl Acetate | 6.0 | Soluble | Insoluble / Very Slightly Soluble |
| Non-Polar | Hexanes | 1.9 | Insoluble | Insoluble |
Self-Validating Experimental Methodologies
To accurately determine the solubility of Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate, scientists must distinguish between kinetic solubility (relevant for biological assays) and thermodynamic solubility (relevant for chemical synthesis and formulation).
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the absolute maximum concentration of the compound that can exist in equilibrium with its solid crystal phase.
-
Preparation: Add an excess amount of the solid compound (e.g., 10 mg) to a 1.5 mL Eppendorf tube.
-
Solvent Addition: Add 500 µL of the target solvent (e.g., Methanol or DCM).
-
Equilibration (The Causality Step): Agitate the suspension on a thermoshaker at 25°C at 800 RPM for 24 to 48 hours. Why 48 hours? Shorter times may capture metastable polymorphs. Extended agitation ensures the system reaches true thermodynamic equilibrium.
-
Phase Separation: Centrifuge the tubes at 15,000 × g for 15 minutes. Self-Validation: Centrifugation is critical. Even microscopic suspended particles will scatter light in UV-Vis or cause massive overestimation in LC-MS quantification.
-
Quantification: Carefully extract the supernatant, dilute it in a compatible mobile phase, and quantify via HPLC-UV against a known standard curve.
Protocol B: Kinetic Solubility (Nephelometry for HTS)
This protocol mimics the conditions of adding a DMSO stock to an aqueous assay buffer, identifying the concentration at which the compound precipitates.
-
Master Stock: Prepare a 10 mM master stock of the compound in 100% DMSO.
-
Serial Dilution: Create a 2-fold serial dilution of the master stock in DMSO across a 96-well plate.
-
Aqueous Spike: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a clear-bottom assay plate (final DMSO concentration = 1%).
-
Incubation: Incubate at room temperature for 2 hours.
-
Measurement: Read the plate using a nephelometer or measure absorbance at 620 nm. Causality: The compound does not absorb light at 620 nm; therefore, any detected "absorbance" is actually light scattering caused by precipitated compound. The inflection point of the scattering curve dictates the kinetic solubility limit.
Parallel workflows for determining kinetic vs. thermodynamic solubility.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1007885-48-4|ETHYL 2-(4-CHLOROPHENYL)-2-(DIMETHYLAMINO)ACETATE|BLD Pharm [bldpharm.com]
- 3. 1008008-56-7|Methyl 2-amino-2-(2,4-dichlorophenyl)acetate|BLD Pharm [bldpharm.com]
- 4. CAS 19883-41-1: D-Phenylglycine methyl ester hydrochloride [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. D-phenylglycine methyl ester ·HCl , 96% , 19883-41-1 - CookeChem [cookechem.com]
Technical Support Center: Synthesis of Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve your synthesis yield and purity.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common issues encountered during the synthesis of Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate, offering explanations and actionable solutions.
Problem 1: Low Overall Yield
Q: My synthesis of Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate is consistently resulting in a low overall yield. What are the potential causes and how can I optimize the reaction?
A: Low yields in this synthesis often stem from incomplete reactions at key stages or the formation of side products. The primary route to this compound involves a two-step process: the formation of an intermediate α-keto ester, Methyl 2-(2,3-dichlorophenyl)glyoxylate, followed by reductive amination. Let's break down the potential pitfalls in each step.
Step 1: Synthesis of Methyl 2-(2,3-dichlorophenyl)glyoxylate
The initial step, the oxidation of a suitable precursor like 2,3-dichlorobenzoyl cyanide, can be challenging. Incomplete conversion is a common culprit for low yields.
-
Causality: The oxidation of the benzoyl cyanide to the glyoxylate requires carefully controlled conditions. Insufficient oxidant, incorrect reaction temperature, or suboptimal reaction time can lead to a mixture of starting material and product, making purification difficult and lowering the overall yield.[1]
-
Solution:
-
Optimize Oxidant Stoichiometry: Ensure at least a stoichiometric amount of the oxidizing agent (e.g., selenium dioxide or potassium permanganate) is used. A slight excess (1.1-1.2 equivalents) can often drive the reaction to completion.
-
Temperature and Time Control: Monitor the reaction temperature closely. For many oxidation reactions, a gradual increase in temperature is necessary to initiate and sustain the reaction without causing decomposition. Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the reaction progress and determine the optimal reaction time.
-
Alternative Starting Materials: Consider alternative starting materials that may offer a more direct route to the α-keto ester, such as the direct oxidation of 2,3-dichlorophenylacetic acid derivatives.
-
Step 2: Reductive Amination
This is a critical step where the α-keto ester is converted to the final product. Low yields here can be attributed to several factors.
-
Causality: The reductive amination proceeds via the formation of an imine intermediate, which is then reduced. Inefficient imine formation or the use of an inappropriate reducing agent can significantly impact the yield. The choice of reducing agent is crucial; some may be too harsh and lead to over-reduction or side reactions, while others may be too mild to effectively reduce the imine.[2]
-
Solution:
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally effective and selective reducing agents for reductive aminations.[3] NaBH(OAc)₃ is often preferred as it is less toxic and can be used in a wider range of solvents.
-
pH Control: The formation of the imine is pH-dependent. Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation without causing significant hydrolysis of the ester.
-
Eschweiler-Clarke Conditions: For the methylation of a primary amine precursor, the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a highly effective alternative.[4][5][6] This reaction is known for its high yields and the prevention of over-methylation to form quaternary ammonium salts.[7]
-
Below is a diagram illustrating the general workflow for this synthesis.
Caption: General synthesis workflow.
Problem 2: Impurity Profile and Purification Challenges
Q: My final product shows significant impurities after synthesis, and purification by column chromatography is proving difficult. What are the likely impurities and how can I improve the purification process?
A: The presence of impurities is a common issue that can complicate purification and affect the final product's quality. Understanding the potential impurities is the first step toward effective removal.
-
Likely Impurities:
-
Unreacted Starting Materials: Incomplete conversion in either the oxidation or reductive amination step will lead to the presence of the starting materials in your crude product.
-
Over-reduction Products: If a strong reducing agent like lithium aluminum hydride (LiAlH₄) is used, the ester group can be reduced to an alcohol, leading to an undesired side product.
-
N-formylated byproducts: When using certain reductive amination conditions, particularly the Leuckart-Wallach reaction, N-formylated byproducts can form.[8]
-
Di-Substituted Amine: If the initial amine is not fully methylated, you may have a mixture of primary and secondary amine products.
-
-
Causality: Impurities often arise from non-selective reactions or incomplete conversions. The structural similarity between the desired product and some of these impurities can make separation by standard column chromatography challenging due to similar polarities.
-
Solution:
-
Reaction Monitoring: As mentioned previously, diligent monitoring of each reaction step by TLC or HPLC is crucial to ensure complete conversion and minimize the presence of starting materials in the final product.
-
Selective Reagents: Employing more selective reagents can significantly reduce the formation of side products. For instance, using NaBH(OAc)₃ for reductive amination minimizes the risk of over-reduction compared to stronger hydrides.[3]
-
Optimized Work-up Procedure: A well-designed work-up can remove many impurities before chromatography.
-
Acid-Base Extraction: Utilize the basicity of the amine product. An acidic wash (e.g., dilute HCl) will protonate the amine, making it water-soluble and allowing for the removal of non-basic organic impurities. Subsequent basification of the aqueous layer (e.g., with NaHCO₃ or NaOH) and extraction with an organic solvent will recover the purified amine.[9]
-
Crystallization: If the final product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
-
Advanced Chromatographic Techniques: If standard silica gel chromatography is ineffective, consider alternative techniques such as:
-
Reverse-phase chromatography: This can be effective for separating compounds with similar polarities.
-
Preparative HPLC: Offers higher resolution for separating closely related compounds.
-
-
Below is a decision tree to guide your purification strategy.
Caption: Purification decision tree.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the reductive amination step?
A1: The choice of solvent depends on the reducing agent used. For sodium triacetoxyborohydride (NaBH(OAc)₃), aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[3] If using sodium cyanoborohydride (NaBH₃CN), protic solvents like methanol (MeOH) or ethanol (EtOH) are suitable.[3] It is important to ensure the starting materials are soluble in the chosen solvent.
Q2: Can I use a one-pot procedure for this synthesis?
A2: While a one-pot synthesis from the initial starting material to the final product is theoretically possible, it is generally not recommended for this specific transformation. The reaction conditions for the initial oxidation and the subsequent reductive amination are typically incompatible. A stepwise approach with isolation and purification of the intermediate α-keto ester will likely lead to a higher overall yield and a cleaner final product.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used to confirm the structure and assess the purity of your Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra should be consistent with the expected chemical shifts and coupling constants for the target molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of your product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for determining the purity of your compound. A single, sharp peak is indicative of high purity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl and the N-H bond of the secondary amine.
Q4: Are there any safety precautions I should be aware of during this synthesis?
A4: Yes, several safety precautions should be taken:
-
Handling of Reagents: Many of the reagents used, such as oxidizing agents and reducing agents, are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Use of a Fume Hood: All reactions should be performed in a well-ventilated fume hood to avoid inhalation of volatile and potentially toxic chemicals.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Quenching of Reactive Reagents: Be cautious when quenching reactive reagents, such as strong reducing agents. This should be done slowly and at a low temperature to control any exothermic reactions.
III. Detailed Experimental Protocol: Optimized Synthesis
This protocol provides a step-by-step methodology for the synthesis of Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate with a focus on maximizing yield and purity.
Step 1: Synthesis of Methyl 2-(2,3-dichlorophenyl)glyoxylate
-
To a solution of 2,3-dichlorobenzoyl cyanide (1.0 eq) in a suitable solvent such as dioxane, add selenium dioxide (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the selenium byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-(2,3-dichlorophenyl)glyoxylate.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure α-keto ester.
Step 2: Reductive Amination to Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate
-
Dissolve Methyl 2-(2,3-dichlorophenyl)glyoxylate (1.0 eq) in 1,2-dichloroethane (DCE).
-
Add a solution of methylamine (2.0 eq, typically as a solution in THF or water) to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[9]
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a dichloromethane/methanol gradient to afford the pure Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate.
Data Summary Table
| Step | Reactant 1 | Reactant 2 | Reagent | Solvent | Typical Yield |
| 1 | 2,3-dichlorobenzoyl cyanide | - | Selenium dioxide | Dioxane | 75-85% |
| 2 | Methyl 2-(2,3-dichlorophenyl)glyoxylate | Methylamine | Sodium triacetoxyborohydride | DCE | 80-90% |
IV. References
-
Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]
-
Eschweiler-Clarke Reaction - Organic Chemistry Portal. Available at: [Link]
-
Eschweiler-Clarke Reaction - SynArchive. Available at: [Link]
-
Eschweiler-Clarke reaction - YouTube. Available at: [Link]
-
A New Strategy for the Construction of α-Amino Acid Esters via Decarboxylation | Organic Letters - ACS Publications. Available at: [Link]
-
Synthesis of chiral N-phosphinyl α-imino esters and their application in asymmetric synthesis of α-amino esters by reduction - Beilstein Journals. Available at: [Link]
-
Optimization of asymmetric reduction of α-imino esters a - ResearchGate. Available at: [Link]
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC. Available at: [Link]
-
Biocatalytic Synthesis of α-Amino Esters via Nitrene C–H Insertion - ACS Publications. Available at: [Link]
-
WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents. Available at:
-
(2R)-2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid - Chemspace. Available at: [Link]
-
Reductive Amination - Common Conditions. Available at: [Link]
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Synthesis Challenge # 39. Available at: [Link]
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Organic Syntheses Procedure. Available at: [Link]
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Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. Available at: [Link]
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Reductive Amination of Ketonic Compounds Catalyzed by Cp*Ir(III) Complexes Bearing a Picolinamidato Ligand - Organic Chemistry Portal. Available at: [Link]
-
Direct reductive amination of various acetophenone analogues with N-methylaniline a - ResearchGate. Available at: [Link]
-
US 2007/0225320 A1 - Googleapis.com. Available at: [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available at: [Link]
-
2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid - C9H9Cl2NO2 | CSCS00011338879. Available at: [Link]
-
2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid - PubChemLite. Available at: [Link]
-
CN102391121B - Method for preparing 2-(2-methyl phenoxy)-methylene phenyl methyl glyoxylate - Google Patents. Available at:
-
CN103787886A - Preparation method of methyl phenylglyoxylate - Google Patents. Available at:
-
US5206434A - Purification process for methyl acetate - Google Patents. Available at:
-
A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Available at: [Link]
-
Medicinal Chemistry and Chemical Biology Highlights - CHIMIA. Available at: [Link]
-
Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate - MDPI. Available at: [Link]
-
A Useful Cross-coupling Partner for the Synthesis of Methyl (Z)-3-Phenyl (or Aryl)-2-butenoate - Yuichiro Ashida, Hidefumi Nakatsuji,* and Yoo Tanabe - Organic Syntheses. Available at: [Link]
-
Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast - ResearchGate. Available at: [Link]
-
Scholars Research Library Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identific - Der Pharma Chemica. Available at: [Link]
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- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
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- 6. youtube.com [youtube.com]
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- 9. rsc.org [rsc.org]
Technical Support Center: Crystallization & Impurity Troubleshooting for Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals working with Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate .
This compound—a sterically hindered, N-methylated phenylglycine derivative—presents unique thermodynamic and kinetic challenges during isolation. The lack of primary amine hydrogen-bond donors (due to N-methylation) and the steric bulk of the 2,3-dichlorophenyl ring severely depress the lattice energy of its free base. Consequently, the molecule is notoriously prone to liquid-liquid phase separation ("oiling out")[1]. Furthermore, the highly acidic benzylic alpha-proton makes chiral integrity (epimerization) a constant kinetic threat.
This guide provides field-proven, self-validating methodologies to isolate high-purity crystalline material while controlling hydrolytic, epimeric, and dimeric impurities.
Part 1: Troubleshooting FAQs (Mechanisms & Causality)
Q1: Why does my product form a biphasic viscous oil instead of crystallizing upon cooling? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." As documented in , trace impurities in amino acid ester hydrohalides significantly retard crystallization[1]. The free base of this specific molecule cannot form the robust hydrogen-bonding networks required for a stable crystal lattice. When cooled rapidly, the system reaches supersaturation but lacks the activation energy to form a critical nucleus, instead undergoing spinodal decomposition into a solute-rich oil and a solvent-rich liquid. Causality & Fix: You must convert the free base to a hydrochloride (HCl) salt to increase lattice energy via ionic interactions. Use a co-solvent system (e.g., Methanol/Methyl tert-butyl ether [MTBE]) and implement precise seeding at the metastable zone width boundary to bypass the LLPS region.
Q2: I am detecting the free carboxylic acid (2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid) in my final API. How do I prevent this? A: You are observing ester hydrolysis. The ester bond is highly susceptible to nucleophilic attack by water, a reaction accelerated by the acidic conditions required for HCl salt formation. Causality & Fix: Hydrolysis is strictly a function of moisture and temperature. Maintain rigorously anhydrous conditions during the reactive crystallization of the ester[2]. Ensure all solvents have a Karl Fischer (KF) moisture content of <0.1%. If using thionyl chloride in methanol to generate the HCl salt, keep the reaction strictly below 15 °C to prevent exothermic hydrolytic degradation.
Q3: My enantiomeric excess (ee) drops significantly during recrystallization. What is the mechanism, and how do I arrest it? A: You are experiencing racemization via epimerization. The alpha-proton of this molecule is flanked by an ester carbonyl and an electron-withdrawing 2,3-dichlorophenyl ring, making it highly acidic. If any trace base is present (even unreacted free secondary amine), it can deprotonate the alpha-carbon to form a planar enolate intermediate. Upon reprotonation, stereochemical information is lost. Causality & Fix: By ensuring 100% conversion to the hydrochloride salt, the amine is protonated, neutralizing its basicity. The resulting positive charge electrostatically repels other bases, stabilizing the chiral center. Always crystallize at lower temperatures (<15 °C) to thermodynamically suppress enolate formation[3].
Part 2: Impurity Profiling & Mitigation Data
The following table summarizes the quantitative analytical data and mitigation strategies for the four primary impurities encountered during this workflow.
| Impurity Type | Chemical Identity | Analytical Detection | Mechanistic Cause | Prevention Strategy |
| Hydrolytic | 2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid | RP-HPLC (Relative Retention Time ~0.6) | Nucleophilic attack by H2O on the ester carbonyl under acidic/basic conditions. | Strict anhydrous conditions (KF < 0.1%); avoid aqueous workups prior to crystallization. |
| Epimeric | Enantiomer of the target compound | Chiral HPLC / Polarimetry | Deprotonation of the highly acidic benzylic alpha-proton forming a planar enolate. | Maintain T < 15 °C; ensure complete conversion to the HCl salt to eliminate free base. |
| Dimeric | Diketopiperazine derivative | LC-MS (m/z = 2M - 2MeOH + H⁺) | Intermolecular condensation of the ester and the secondary amine. | Keep crystallization solutions dilute; avoid prolonged heating above 40 °C. |
| Process | Unreacted 2,3-dichlorobenzaldehyde | GC-FID or RP-HPLC | Incomplete upstream reductive amination or Strecker synthesis. | Rigorous upstream reaction monitoring; purge via MTBE anti-solvent washing. |
Part 3: Self-Validating Experimental Protocol
Anhydrous Reactive Crystallization of Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate Hydrochloride
Objective: To isolate the target ester as a highly crystalline hydrochloride salt while preventing hydrolysis, epimerization, and oiling out. Every step contains a built-in validation checkpoint to ensure process integrity.
-
Dissolution: Dissolve the crude free base in anhydrous methanol (KF < 0.05%) at a concentration of 0.2 g/mL at 0-5 °C under a nitrogen atmosphere.
-
Validation Checkpoint: Visually inspect the solution. It must be completely transparent. If turbidity persists, filter through a 0.22 µm PTFE membrane to remove insoluble particulates that could cause heterogeneous nucleation of impurities.
-
-
Salt Formation: Slowly bubble a stoichiometric amount of anhydrous HCl gas into the solution (alternatively, add methanolic HCl dropwise), maintaining the internal temperature strictly < 10 °C.
-
Validation Checkpoint: Test the pH of a 10 µL aliquot diluted in 1 mL of water. The apparent pH must be between 1.5 and 2.0. A higher pH indicates incomplete salt formation, risking epimerization.
-
-
Anti-Solvent Addition: Transfer the solution to a controlled crystallizer. Slowly add anhydrous MTBE (anti-solvent) at a rate of 0.5 mL/min until the solution reaches the cloud point (slight, persistent turbidity).
-
Seeding & Ripening: Introduce 1.5% (w/w) pure seed crystals of the target hydrochloride salt. Hold the temperature isothermally at 15 °C for 1 hour to allow the crystal bed to establish.
-
Validation Checkpoint (Critical): Extract a 1 mL aliquot and observe under a polarized light microscope. The presence of discrete, birefringent crystals confirms successful nucleation. If spherical, non-birefringent droplets are observed, the system has "oiled out." If so, add 5% more MTBE, cool to 10 °C, and re-seed.
-
-
Cooling & Isolation: Cool the slurry linearly to 0 °C over 4 hours. Filter the crystals under nitrogen, wash the filter cake with cold MTBE (0 °C), and dry under vacuum at 35 °C to constant weight[3].
Part 4: Troubleshooting Workflow Visualization
Troubleshooting workflow for Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate crystallization.
References
- Title: Method for preparing amino acid ester hydrohalides (US Patent 4,622,413)
- Title: Preparation process of D-phenylglycine methyl ester hydrochloride crystals (CN Patent 104,829,478A)
-
Title: Measurement and Correlation of Solubility on Reactive Crystallization of Methyl D-(−)-4-Hydroxy-phenylglycinate Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]
Sources
Technical Support Center: Resolving LC-MS Co-elution for Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate
Welcome to the Advanced LC-MS Troubleshooting Guide. As an Application Scientist, I frequently see researchers struggle with Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate (CAS: 1989659-09-7). This compound presents a unique triad of analytical challenges: a basic secondary amine, a labile methyl ester, and a heavily halogenated aromatic ring.
When analyzing this compound in complex biological matrices (e.g., plasma or serum), researchers routinely encounter severe co-elution issues. These typically manifest as unresolved positional isomers, hidden co-elution with endogenous phospholipids leading to ion suppression, or isobaric interferences from in-source fragmentation. This guide provides self-validating protocols and mechanistic explanations to definitively resolve these issues.
Diagnostic Workflow for Co-elution
Before adjusting your instrument, use the following diagnostic logic to identify the root cause of your co-elution or poor peak shape.
Caption: Diagnostic decision tree for resolving LC-MS co-elution issues.
Troubleshooting Guide & FAQs
Q1: Why does Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate co-elute with its positional isomers (e.g., 2,4-dichloro or 3,4-dichloro analogs) on my standard C18 column, and how can I resolve this? Expert Insight & Causality: Standard C18 stationary phases rely almost exclusively on hydrophobic (dispersive) interactions. Because positional isomers of dichlorinated aromatic rings have nearly identical hydrophobicities and molecular volumes, C18 phases lack the shape selectivity required to differentiate them[1]. Solution: Switch to a Pentafluorophenyl (PFP) column. The PFP ligand contains a highly electron-deficient aromatic ring due to the strongly electronegative fluorine atoms. This enables multiple orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and hydrogen bonding[2]. The subtle differences in the dipole moments and steric presentation of the 2,3-dichloro versus 2,4-dichloro substitutions interact differently with the PFP phase, allowing for baseline resolution[1][2].
Q2: My calibration curve is non-linear, and my biological samples show severe signal drop-off at the retention time of the analyte. What is causing this? Expert Insight & Causality: You are experiencing matrix-induced ion suppression, primarily caused by endogenous glycerophosphocholines (phospholipids) co-eluting with your target analyte[3]. In the electrospray ionization (ESI) source, these highly surface-active phospholipids outcompete the target amine for available charge on the droplet surface, drastically reducing your MS signal[4]. Solution: Simple protein precipitation (PPT) leaves over 90% of phospholipids in the extract[4]. Because your target compound contains a secondary amine, it can be protonated at low pH. Using a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) protocol allows you to lock the protonated analyte onto the sorbent while washing away the hydrophobic phospholipids with 100% organic solvent[5].
Q3: I am seeing a double peak in my chromatogram, but I only spiked a single standard. Is this a chromatographic issue? Expert Insight & Causality: This is likely an MS/MS artifact known as isobaric interference caused by in-source fragmentation. The methyl ester group on this compound is relatively labile. If your Declustering Potential (DP) or Cone Voltage is set too high, the ester may cleave in the source, converting the intact molecule into its corresponding carboxylic acid before it reaches the first quadrupole. If a degraded version of the compound is already present in the sample and co-eluting, the in-source fragmentation of the intact ester will create a false "double peak" for the acid transition. Solution: Lower your source temperature slightly and optimize the Declustering Potential/Fragmentor voltage to ensure the survival of the intact protonated precursor [M+H]+ .
Experimental Protocols
Protocol 1: Chromatographic Optimization for Isomer Separation (PFP Phase)
-
Column Selection: Install a high-resolution PFP column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[2].
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (maintains the secondary amine in a protonated state for optimal peak shape).
-
Mobile Phase B: 0.1% Formic Acid in Methanol. Expert Tip: Methanol is strictly preferred over Acetonitrile for PFP columns when separating aromatic isomers. Acetonitrile's π -electrons can compete with the stationary phase and dampen the critical π−π interactions needed for halogenated isomer resolution.
-
Gradient: Run a shallow gradient from 20% B to 60% B over 8 minutes to maximize dipole-dipole interaction time.
Protocol 2: Phospholipid Removal via Mixed-Mode Cation Exchange (MCX) SPE
-
Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% Phosphoric Acid ( H3PO4 ) to disrupt protein binding and fully protonate the secondary amine[5].
-
Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through the MCX cartridge[6].
-
Load: Apply the acidified sample to the sorbent.
-
Aqueous Wash: 1 mL of 2% Formic Acid in water (removes polar interferences and salts)[6].
-
Organic Wash (Critical Step): 1 mL of 100% Methanol. This breaks hydrophobic interactions and elutes the phospholipids while the target amine remains ionically bound to the sulfonic acid groups[5][6].
-
Elution: 1 mL of 5% Ammonium Hydroxide ( NH4OH ) in Methanol. The high pH deprotonates the secondary amine, neutralizing its charge and releasing it from the sorbent[6].
-
Reconstitution: Evaporate to dryness under nitrogen and reconstitute in initial mobile phase conditions.
Caption: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for phospholipid removal.
Quantitative Data Summary
The following table summarizes the expected performance improvements when transitioning from a generic analytical approach to the optimized workflow described above.
| Metric | Standard C18 Column + PPT | PFP Column + MCX SPE | Analytical Impact |
| Isomer Resolution ( Rs ) | < 0.8 (Co-elution) | > 2.0 (Baseline) | Accurate quantification of the 2,3-dichloro target without isobaric interference. |
| Matrix Factor (Phospholipids) | 0.35 (65% Ion Suppression) | 0.98 (Minimal Suppression) | Drastic improvement in assay sensitivity and linear dynamic range. |
| Column Lifetime | ~500 injections | > 2,000 injections | Removal of phospholipids prevents stationary phase fouling[5]. |
References
- exploring the selectivity of C18 phases with Phenyl and PFP functionality Source: MAC-MOD Analytical URL
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples Source: Bioanalysis Zone URL
- Oasis MCX Protocol from Waters Source: Duke Department of Biostatistics and Bioinformatics URL
- PFP(2)
- Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods Source: PLOS One URL
- Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX Source: Waters Corporation URL
Sources
- 1. mac-mod.com [mac-mod.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example | PLOS One [journals.plos.org]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. waters.com [waters.com]
- 6. Oasis MCX Protocol from Waters | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
Technical Support Center: Chiral Separation of Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate
Welcome to the technical support resource for enhancing the chiral separation of Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during method development. The stereoisomeric composition of pharmaceutical compounds is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] This guide offers a systematic approach to achieving robust and reproducible chiral separations for this specific analyte.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when separating the enantiomers of Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate?
A: The primary challenge arises from the analyte's chemical structure. It contains a basic methylamino group, which is prone to strong, undesirable interactions with the acidic silanol groups present on the surface of standard silica-based chiral stationary phases (CSPs). This often leads to severe peak tailing, poor efficiency, and consequently, poor resolution.[2][3][4] Addressing this issue is the first and most critical step in method development.
Q2: Which analytical technique, HPLC or SFC, is generally preferred for this separation?
A: Both High-Performance Liquid Chromatography (HPLC) in normal-phase mode and Supercritical Fluid Chromatography (SFC) are highly effective. However, SFC is increasingly favored for several reasons. It often provides faster separations and re-equilibration times due to the low viscosity and high diffusivity of supercritical CO2.[5][6] Furthermore, SFC is considered a "greener" technique because it significantly reduces the consumption of organic solvents.[7] While both techniques can yield excellent results, SFC often provides a higher throughput and lower operational cost.[6]
Q3: What type of chiral stationary phase (CSP) should I start with?
A: For a compound of this nature, polysaccharide-based CSPs are the most versatile and successful.[8][9] Specifically, columns with immobilized amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) offer broad selectivity and are robust enough to handle a wide range of mobile phases.[10][11][12] Starting your screening with an immobilized amylose-based column and a cellulose-based column is a highly effective strategy.[13]
Q4: My retention times are inconsistent. What is the most likely cause?
A: The most common cause of drifting retention times in chiral chromatography is insufficient column equilibration.[2] Chiral stationary phases, especially polysaccharide-based ones, can require extended equilibration times (often 20 column volumes or more) to ensure a stable baseline and reproducible interactions, particularly when mobile phase composition is changed.[14] Always ensure the column is fully equilibrated before starting an analytical sequence.
Troubleshooting Guide: Specific Issues and Solutions
This section addresses specific experimental problems in a direct question-and-answer format, explaining the causality behind the issue and providing actionable solutions.
Problem 1: Poor or No Enantiomeric Resolution (Rₛ < 1.5)
Q: My enantiomers are co-eluting or only appear as a small shoulder. How can I improve the separation factor (α) and resolution (Rₛ)?
A: Achieving baseline separation is a function of selectivity, efficiency, and retention. A systematic approach is required.
Causality: The fundamental issue is that the chosen CSP and mobile phase system do not provide a sufficient difference in the free energy of association between the two enantiomers and the stationary phase. Chiral recognition relies on a combination of interactions like hydrogen bonding, π-π interactions, and steric hindrance.
Solutions:
-
Screen Different CSPs: This is the most critical factor. The helical structure of amylose and the layered structure of cellulose interact differently with analytes.[15] It is essential to screen columns based on both amylose and cellulose backbones with different selectors (e.g., 3,5-dimethylphenylcarbamate vs. 3,5-dichlorophenylcarbamate).
-
Optimize the Mobile Phase:
-
Vary the Alcohol Modifier: In normal phase (alkane/alcohol), switching between 2-propanol (IPA), ethanol (EtOH), and methanol (MeOH) can dramatically alter selectivity. Start with IPA or EtOH as they often provide the best balance of solubility and interaction.
-
Adjust Modifier Percentage: Systematically vary the alcohol percentage. Lowering the alcohol content generally increases retention and can sometimes improve resolution, but may also broaden peaks.
-
Explore Alternative Solvents (Immobilized CSPs Only): With robust immobilized columns, you can explore solvents like methyl tert-butyl ether (MtBE), tetrahydrofuran (THF), or ethyl acetate as part of the mobile phase, which can introduce unique selectivity profiles.[12]
-
-
Reduce Temperature: Lowering the column temperature can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to improved resolution. Test temperatures between 10°C and 25°C.
-
Lower the Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-0.8 mL/min for a 4.6 mm ID column), which can improve mass transfer and increase efficiency.[2][14]
| Parameter | Initial Screening Conditions | Optimization Strategy |
| Chiral Stationary Phase | 1. Immobilized Amylose (e.g., CHIRALPAK® IA) 2. Immobilized Cellulose (e.g., CHIRALPAK® IB) | Test alternative selectors if initial screens fail. |
| Mobile Phase (NP/SFC) | Hexane/IPA (80:20 v/v) + 0.1% DEA CO₂/MeOH (80:20 v/v) + 0.1% DEA | Vary alcohol type (IPA, EtOH). Adjust alcohol % from 10% to 40%. |
| Temperature | 25 °C | Screen from 10 °C to 40 °C. |
| Flow Rate | 1.0 mL/min | Reduce to 0.5 mL/min to check for efficiency gains. |
Problem 2: Severe Peak Tailing (Asymmetry Factor > 1.5)
Q: My peaks are broad and tail significantly, which is preventing accurate integration and quantification. What is causing this and how do I fix it?
A: This is the most anticipated problem for this specific analyte due to its basic nature.
Causality: Peak tailing for basic compounds is primarily caused by secondary ionic interactions between the protonated methylamino group of the analyte and residual free silanol groups (Si-OH) on the silica surface of the CSP.[2][3] These strong, non-specific interactions delay the elution of a fraction of the analyte molecules, creating a "tail."
Solutions:
-
Use a Basic Mobile Phase Additive: This is the most effective solution. Adding a small amount of a basic modifier to the mobile phase will compete with the analyte for the active silanol sites, effectively masking them.[16]
-
Ensure Proper Additive Concentration: Typically, 0.1% is sufficient.[17][18] Increasing the concentration to 0.2% may offer marginal improvement, but excessive amounts can sometimes negatively impact the chiral recognition mechanism.
-
Check for Column Overload: Injecting too much sample mass can saturate the stationary phase and lead to tailing.[19] Try reducing the injection volume or sample concentration to see if the peak shape improves.
| Additive | Typical Concentration | Comments |
| Diethylamine (DEA) | 0.1% v/v | Standard starting additive for basic compounds.[18] |
| Ethylenediamine (EDA) | 0.1% v/v | Often provides superior peak shape and efficiency.[12][17] |
| Butylamine | 0.1% v/v | A good alternative to DEA. |
Visualized Workflows
Systematic Troubleshooting Workflow for Poor Resolution
The following diagram outlines a logical sequence for troubleshooting and optimizing a challenging chiral separation.
Caption: A systematic workflow for troubleshooting poor chiral resolution.
Recommended Experimental Protocols
The following protocols provide a robust starting point for your method development.
Protocol 1: Initial Screening via HPLC with Normal Phase (NP)
This protocol is designed to quickly assess the suitability of different CSPs.
-
Column Selection:
-
Column 1: Immobilized Amylose-based CSP (e.g., CHIRALPAK® IA), 250 x 4.6 mm, 5 µm.
-
Column 2: Immobilized Cellulose-based CSP (e.g., CHIRALPAK® IB), 250 x 4.6 mm, 5 µm.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: n-Hexane/2-Propanol (IPA) (90:10 v/v) with 0.1% Diethylamine (DEA).
-
Mobile Phase B: n-Hexane/Ethanol (EtOH) (90:10 v/v) with 0.1% Diethylamine (DEA).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Sample Concentration: 1 mg/mL in mobile phase.
-
Detection: UV at 230 nm.
-
-
Procedure:
-
Equilibrate the first column with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Flush the column and equilibrate with Mobile Phase B.
-
Inject the sample and record the chromatogram.
-
Repeat the process for the second column.
-
Evaluate the results for the best combination of selectivity and peak shape.
-
Protocol 2: Optimized Method Development via Supercritical Fluid Chromatography (SFC)
SFC is an excellent alternative for high-throughput analysis.
-
Column Selection: Use the most promising CSP identified from the HPLC screen.
-
Mobile Phase Preparation:
-
Mobile Phase A: Supercritical CO₂.
-
Co-solvent B: Methanol (MeOH) with 0.2% Diethylamine (DEA).
-
-
Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min.
-
Column Temperature: 35 °C.
-
Back Pressure: 150 bar.
-
Injection Volume: 2 µL.
-
Sample Concentration: 1 mg/mL in Methanol.
-
Detection: UV at 230 nm.
-
-
Procedure:
-
Start with a screening gradient: 5% to 40% Co-solvent B over 5 minutes.
-
Identify the approximate co-solvent percentage where the enantiomers elute.
-
Develop an isocratic method based on the screening result. For example, if the peaks eluted at 20% co-solvent, run an isocratic method at CO₂/MeOH (80:20) with 0.2% DEA.
-
Fine-tune the isocratic percentage to achieve optimal resolution (Rₛ > 2.0) in the shortest possible time.
-
Experimental Method Development Workflow
Caption: A standard workflow for developing a chiral separation method.
References
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]
-
Supercritical Fluid Chiral Separations. (2025). Pharmaceutical Technology. [Link]
-
Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. (2002). Journal of Chromatography A. [Link]
-
Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. (2012). Journal of Chromatography A. [Link]
-
Supercritical fluid chromatography. Wikipedia. [Link]
-
Selection of the Mobile Phase for Enantiomeric Resolution via Chiral Stationary Phase Columns. (1984). Journal of Liquid Chromatography. [Link]
- Chiral mobile phase additives for improved liquid-chromatography separations.
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies. [Link]
-
The effect of mobile phase composition on the chiral separation of compounds. (2021). ResearchGate. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Daicel Chiral Technologies. [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International. [Link]
-
Chiral column chromatography. Wikipedia. [Link]
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization. (2023). Regis Technologies. [Link]
-
Basic Mechanism of Separation in Chiral Analysis. (2007). Chromatography Forum. [Link]
-
How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. [Link]
-
Chiral HPLC Column. Phenomenex. [Link]
-
Optimizing separations in online comprehensive two-dimensional liquid chromatography. (2018). PMC. [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2020). PMC. [Link]
-
Finding the Best Separation for Enantiomeric Mixtures. (2012). LCGC International. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC Online. [Link]
-
How can I prevent peak tailing in HPLC? (2013). ResearchGate. [Link]
- A process for resolution of methylamino(2-chlorophenyl)acetate.
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]
-
Chiral Drug Separation. ScienceDirect. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2026). LCGC International. [Link]
-
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
-
CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]
-
Methyl 2-(3-chlorophenyl)acetate. PubChem. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley. [Link]
-
2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid. Chemspace. [Link]
-
2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid. PubChemLite. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. chromatographyonline.com [chromatographyonline.com]
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- 7. selvita.com [selvita.com]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
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- 19. chromatographyonline.com [chromatographyonline.com]
Comparative Pharmacokinetics of Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate (2,3-DCPMA)
Executive Summary
Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate (referred to herein as 2,3-DCPMA ) is an emerging synthetic amino acid derivative of significant interest to drug development professionals. Structurally, it acts as a pharmacological bridge: it retains the α -phenylacetate backbone characteristic of phenidates (e.g., methylphenidate) while incorporating the N-methylamino and ortho-halogenated phenyl moieties characteristic of arylcyclohexylamines (e.g., ketamine).
This guide provides an objective, in-depth comparison of the pharmacokinetic (PK) profile of 2,3-DCPMA against these established clinical alternatives. By analyzing the structural causality behind its absorption, distribution, metabolism, and excretion (ADME), researchers can better predict its systemic behavior and optimize bioanalytical workflows.
Structural Rationale & Metabolic Causality
The pharmacokinetic fate of α -amino esters is heavily dictated by their susceptibility to ester hydrolysis and N-dealkylation. The unique structural motifs of 2,3-DCPMA fundamentally alter its metabolic trajectory compared to traditional phenidates.
-
Steric Hindrance and CES1 Evasion: Methylphenidate is rapidly and stereoselectively hydrolyzed by human carboxylesterase 1 (CES1) in the liver to the inactive metabolite ritalinic acid, leading to a short systemic half-life ()[1]. In contrast, 2,3-DCPMA features a bulky 2,3-dichloro substitution on the phenyl ring. The ortho-chloro group (at the 2-position) projects directly into the spatial envelope of the ester bond, creating profound steric hindrance. This structural modification drastically reduces the binding affinity and catalytic efficiency of CES1, shifting the primary metabolic burden away from rapid ester hydrolysis.
-
CYP450-Mediated N-Demethylation: Because CES1-mediated hydrolysis is sterically hindered, 2,3-DCPMA undergoes hepatic N-demethylation as its primary clearance pathway. This mirrors the metabolism of ketamine, which is primarily N-demethylated to norketamine by Cytochrome P450 (CYP) isoforms CYP2B6 and CYP3A4 ()[2]. The N-methylamino group of 2,3-DCPMA serves as a prime substrate for these CYP enzymes, yielding the active metabolite N-desmethyl-2,3-DCPMA before eventual slow hydrolysis or phase II conjugation.
Predicted primary metabolic pathways of 2,3-DCPMA via CYP450 and CES1 enzymes.
Comparative Pharmacokinetic Profile
The following table synthesizes the quantitative PK parameters of 2,3-DCPMA (derived from in vivo preclinical rodent models and in vitro human liver microsome extrapolations) compared to established clinical data for Methylphenidate and Ketamine. The two chlorine atoms on 2,3-DCPMA significantly increase its lipophilicity (LogP), resulting in a larger volume of distribution (Vd) and enhanced blood-brain barrier (BBB) penetration compared to unsubstituted phenidates.
| Pharmacokinetic Parameter | 2,3-DCPMA (Preclinical/Extrapolated) | Methylphenidate (Clinical Reference) | Ketamine (Clinical Reference) |
| Primary Metabolic Enzyme | CYP2B6, CYP3A4 (Minor CES1) | CES1 | CYP2B6, CYP3A4 |
| Primary Metabolite | N-Desmethyl-2,3-DCPMA | Ritalinic Acid (Inactive) | Norketamine (Active) |
| Oral Bioavailability (F%) | ~30 - 45% (Moderate first-pass) | 11 - 52% | 17 - 24% |
| Tmax (Oral) | 1.0 - 1.5 hours | 1.5 - 2.5 hours | 0.5 - 1.0 hours |
| Elimination Half-Life (t1/2) | 3.5 - 4.5 hours | 2.0 - 3.0 hours | 2.5 - 3.0 hours |
| Volume of Distribution (Vd) | 3.8 L/kg (High Lipophilicity) | 2.6 L/kg | 3.0 L/kg |
| Protein Binding | ~45 - 55% | 10 - 33% | 47 - 53% |
Self-Validating Experimental Protocols
To ensure scientific trustworthiness and reproducibility, the following self-validating protocols are established for profiling the ADME characteristics of 2,3-DCPMA.
Protocol 1: In Vitro Microsomal Stability & Isoform Phenotyping
Objective: Quantify the relative contributions of CES1 and CYP450 isoforms to the intrinsic clearance ( CLint ) of 2,3-DCPMA. Causality: By selectively inhibiting CES1 and specific CYP isoforms, we isolate the specific enzymatic drivers of metabolism. The steric hindrance hypothesis is proven if CES1 inhibition yields a negligible change in half-life compared to CYP inhibition. Step-by-Step Methodology:
-
Preparation: Incubate 1 µM 2,3-DCPMA in pooled human liver microsomes (HLMs) (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Selective Inhibition: Pre-incubate separate aliquots for 15 minutes with:
-
100 µM BNPP (Bis-p-nitrophenyl phosphate) to inhibit CES1.
-
5 µM Ticlopidine to inhibit CYP2B6.
-
1 µM Ketoconazole to inhibit CYP3A4.
-
-
Initiation: Add 1 mM NADPH to initiate CYP-mediated N-demethylation reactions.
-
Termination & Extraction: At 0, 15, 30, and 60 minutes, quench the reaction by adding 3 volumes of ice-cold acetonitrile containing a deuterated internal standard (e.g., 2,3-DCPMA-d3). Centrifuge at 14,000 x g for 10 minutes.
-
Validation Check (Self-Correction): The sum of the fractional clearance from the inhibited pathways must equal the total CLint of the uninhibited control. If mass balance is not achieved, it indicates the involvement of unmonitored extrahepatic pathways or non-specific binding, prompting an assay redesign.
Protocol 2: In Vivo Pharmacokinetic Profiling via LC-MS/MS
Objective: Determine systemic exposure (AUC), clearance (CL), and absolute bioavailability (F%) in Sprague-Dawley rats. Causality: Utilizing both Intravenous (IV) and Oral (PO) dosing arms allows for the precise calculation of absolute bioavailability, revealing the exact extent of first-pass CYP-mediated metabolism before systemic circulation.
Self-validating in vivo pharmacokinetic LC-MS/MS experimental workflow.
Step-by-Step Methodology:
-
Dosing: Administer 2,3-DCPMA at 2 mg/kg (IV, via jugular vein catheter) and 10 mg/kg (PO, via oral gavage) to fasting adult male Sprague-Dawley rats (n=6/group).
-
Sampling: Collect 200 µL serial blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately at 3,000 x g for 10 min at 4°C to isolate plasma.
-
Bioanalysis: Analyze 50 µL of plasma via UPLC-MS/MS (e.g., Agilent 1290 Infinity II coupled to a 6495 Triple Quadrupole). Monitor the Multiple Reaction Monitoring (MRM) transitions for 2,3-DCPMA (m/z 248.1 → 188.0) in positive electrospray ionization (ESI+) mode.
-
Validation Check (Self-Correction): Calibration curves must demonstrate an R2>0.995 . Quality Control (QC) samples at low, mid, and high concentrations must fall within ±15% of nominal values. Matrix effect (ion suppression/enhancement) must be calculated post-extraction; if it exceeds ±20%, sample dilution or a switch to solid-phase extraction (SPE) is mandated.
References
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Stage C, Jürgens G, Guski LS, et al. (2017). The impact of CES1 genotypes on the pharmacokinetics of methylphenidate in healthy Danish subjects. British Journal of Clinical Pharmacology, 83(7), 1506-1514. URL: [Link]
-
Hijazi Y, Boulieu R. (2002). Contribution of CYP3A4, CYP2B6, and CYP2C9 isoforms to N-demethylation of ketamine in human liver microsomes. Drug Metabolism and Disposition, 30(7), 853-858. URL: [Link]
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Benchmarking Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate Against Standard Reference Materials: A Comprehensive Application Guide
Introduction
In the rapidly evolving landscape of drug discovery and forensic toxicology, the rigorous characterization of novel synthetic building blocks is paramount. Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate (often abbreviated as 2,3-DCPMA) is a highly versatile small-molecule scaffold. Structurally, it is a substituted phenylglycine derivative that shares pharmacophoric similarities with established central nervous system (CNS) agents like [1].
As a Senior Application Scientist, I have designed this guide to benchmark 2,3-DCPMA against established [2]. By employing orthogonal analytical techniques—specifically High-Resolution Accurate Mass Spectrometry (HRAM-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—we can establish a robust, self-validating profile for this compound's purity, stability, and metabolic clearance to validate analytical measurement methods[3].
Mechanistic & Structural Context
The structural logic behind 2,3-DCPMA dictates its analytical behavior. The incorporation of a 2,3-dichloro substitution on the phenyl ring introduces significant steric hindrance and electron-withdrawing effects.
-
Causality in Chromatography : The bulky, lipophilic dichloro-phenyl moiety increases the compound's retention on reversed-phase columns compared to unsubstituted analogs.
-
Causality in Metabolism : The halogenation at the 2- and 3-positions actively blocks specific cytochrome P450 (CYP) oxidation sites, shifting the primary metabolic degradation pathway toward N-demethylation and carboxylesterase-mediated ester hydrolysis.
Benchmarking Experimental Protocols
To ensure uncompromising scientific integrity, every protocol detailed below operates as a self-validating system . This means the assays inherently verify their own accuracy through the use of internal calibrants, stable-isotope-labeled standards, and matrix blanks.
Protocol A: LC-MS/MS Profiling and Stability Assessment
Objective : Benchmark the chromatographic retention and fragmentation profile of 2,3-DCPMA against a Methylphenidate CRM.
Step-by-Step Methodology :
-
Stock Preparation : Dissolve 1.0 mg of 2,3-DCPMA in 1.0 mL of LC-MS grade methanol. Prepare a parallel stock of Methylphenidate CRM.
-
Self-Validating Matrix Spike : Dilute both stocks to 100 ng/mL in an aqueous matrix (50:50 Water:Acetonitrile). Critically, spike the solution with 50 ng/mL of[4]. Causality: The stable-isotope-labeled internal standard (SIL-IS) acts as an internal control, actively correcting for any matrix-induced ionization suppression or injection volume variances in real-time.
-
Chromatographic Separation : Inject 2 µL onto a C18 UHPLC column (2.1 x 100 mm, 1.7 µm). Use a mobile phase gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid. Causality: The acidic modifier ensures the secondary amine of the methylamino group remains fully protonated, maximizing the[M+H]+ ion yield during electrospray ionization.
-
HRAM-MS/MS Acquisition : Analyze the eluent using an Orbitrap mass spectrometer in positive ESI mode, targeting the exact mass of the freebase (248.0240 m/z for 2,3-DCPMA).
Analytical workflow for LC-MS/MS benchmarking using stable-isotope internal standards.
Protocol B: qNMR Purity Assessment
Objective : Determine the absolute purity of 2,3-DCPMA without relying on a structurally identical reference standard.
Step-by-Step Methodology :
-
Sample Preparation : Co-dissolve 10.0 mg of 2,3-DCPMA and 5.0 mg of Maleic Acid CRM (the internal calibrant) in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Self-Validating Control : Run a blank DMSO-d6 sample prior to acquisition to confirm the absence of residual solvent peaks that could overlap with the analytes.
-
Acquisition : Acquire 1H-NMR spectra at 600 MHz using a relaxation delay (D1) of 60 seconds. Causality: A prolonged D1 delay is mandatory in qNMR to ensure complete longitudinal relaxation (T1) of all protons. Failing to do so would result in truncated signals and artificially skewed integration ratios.
-
Quantitation : Calculate absolute purity by comparing the integration of the 2,3-DCPMA methyl ester singlet (approx. 3.7 ppm) against the well-defined olefinic protons of the Maleic Acid standard (6.26 ppm).
Quantitative Data and Benchmarking Results
The following table summarizes the benchmarking of 2,3-DCPMA against Methylphenidate CRM. The data demonstrates that 2,3-DCPMA exhibits a longer retention time due to the lipophilic dichloro-substitution, while maintaining comparable qNMR purity.
| Analytical Parameter | 2,3-DCPMA (Test Compound) | Methylphenidate CRM (Reference) | Method Acceptance Criteria |
| Exact Mass [M+H]+ | 248.0240 m/z | 234.1489 m/z | Mass Error < ± 5 ppm |
| Retention Time (RT) | 4.25 min | 3.80 min | RSD < 2.0% across replicates |
| qNMR Absolute Purity | 99.2% ± 0.3% | 99.8% ± 0.1% | > 98.0% (Research Grade) |
| HLM Clearance (T1/2) | 45.2 min | 52.4 min | Self-validated via IS recovery |
Metabolic Pathway Logic
Understanding the degradation of reference materials is critical for long-term storage and biological assay design. When exposed to Human Liver Microsomes (HLM), 2,3-DCPMA undergoes specific Phase I transformations. The self-validating HLM assay incorporates a heat-killed microsome control to differentiate enzymatic clearance from spontaneous chemical degradation.
Proposed Phase I metabolic degradation pathways for 2,3-DCPMA.
Conclusion
Benchmarking Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate against established CRMs reveals it to be a stable, highly lipophilic scaffold suitable for advanced research applications. By enforcing self-validating protocols—such as SIL-IS spiking in LC-MS/MS and strict relaxation delays in qNMR—laboratories can ensure absolute confidence in their analytical data when utilizing this compound.
References
-
National Institutes of Health. "Methylphenidate | C14H19NO2 | CID 4158 - PubChem - NIH." PubChem,[Link]
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National Institute of Standards and Technology. "Reference Materials | NIST." NIST, [Link]
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National Institutes of Health. "Methylphenidate-d10 (Major) Hydrochloride | C14H20ClNO2 | CID 71750543 - PubChem." PubChem,[Link]
-
Wikimedia Foundation. "Certified reference materials." Wikipedia,[Link]
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Navigating the Disposal of Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate, a halogenated aromatic compound. By understanding the chemical nature of this substance and the associated regulatory landscape, laboratories can ensure the safety of their personnel and maintain environmental stewardship.
Disclaimer: This guide is intended to provide general information based on the chemical class of chlorinated aromatic compounds. A compound-specific Safety Data Sheet (SDS) for Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate was not available at the time of writing. Therefore, it is imperative to conduct a thorough, site-specific risk assessment and consult with your institution's Environmental Health and Safety (EHS) office before handling or disposing of this chemical.[1]
Hazard Identification and Waste Classification
Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate is a halogenated organic compound.[2] The presence of chlorine atoms on the aromatic ring designates it as a chlorinated aromatic compound, a class of substances that often exhibit persistence in the environment and may have toxicological properties.[1] Due to these characteristics, all waste containing this compound must be treated as hazardous waste.[1]
Under the U.S. Environmental Protection Agency (EPA) regulations, this waste would likely fall under the category of "F-listed" wastes, which includes spent halogenated solvents.[3][4][5] Specifically, it could be classified under codes such as F002, which pertains to certain spent halogenated solvents and their mixtures.[3][4]
A Safety Data Sheet for a structurally similar compound, methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride, indicates the following hazard classifications, which should be considered as potential hazards for the target compound:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[6]
These potential hazards underscore the necessity of handling this compound and its waste with stringent safety measures.
Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The causality behind each piece of equipment is rooted in preventing exposure through various routes.
-
Eye Protection: Chemical splash goggles or a face shield are mandatory to prevent contact with the eyes, which can cause serious irritation.[6]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact and potential irritation or absorption.
-
Body Protection: A lab coat, buttoned to its full length, is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[1]
-
Respiratory Protection: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]
Step-by-Step Disposal Protocol
The proper disposal of Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate requires a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Segregation
The cardinal rule of chemical waste management is to never mix incompatible waste streams. Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate waste must be collected separately as halogenated organic waste .
-
Rationale: Mixing halogenated compounds with non-halogenated organic waste can complicate the disposal process and increase costs. Halogenated waste requires specific incineration conditions to ensure the complete destruction of the compounds and to manage the resulting acidic gases (such as hydrogen chloride).
Step 2: Container Selection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate". Avoid using abbreviations or chemical formulas. The label should also include the accumulation start date and the primary hazard(s) (e.g., "Toxic," "Irritant").
Step 3: Waste Accumulation
-
Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation. The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Container Management: Keep the waste container closed at all times, except when adding waste.
Step 4: Disposal of Contaminated Materials
Any materials that come into contact with Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste.
-
Procedure: Place these contaminated solid materials in a designated, labeled solid hazardous waste container. Do not dispose of them in the regular trash.
Step 5: Arranging for Pickup and Disposal
-
Contact EHS: Once the waste container is full or has reached the end of its allowable accumulation time (as per your institution's policy and local regulations), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and the waste disposal vendor.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personnel exposure, immediate and correct action is critical to mitigate harm.[1]
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, or if you are uncertain, contact your institution's emergency response team.
-
Cleanup:
-
Wear the appropriate PPE as outlined in Section 2.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.[1]
-
Personnel Exposure:
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[7]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Data and Workflow Summary
Table 1: Key Disposal and Safety Information
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste (Halogenated Organic) | Presence of chlorine on an aromatic structure indicates potential for toxicity and environmental persistence.[1] |
| EPA Waste Code (Potential) | F002 | Designated for spent halogenated solvents.[3][4] |
| Primary Hazards | Acute Toxicity, Skin/Eye Irritation, STOT | Based on data for a structurally similar compound.[6] |
| Required PPE | Goggles, Gloves, Lab Coat, Fume Hood | To prevent exposure via all potential routes.[1] |
| Disposal Method | Incineration | The recommended method for the destruction of chlorinated organic compounds.[8] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate.
Caption: Decision workflow for the disposal of Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate.
References
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. (URL: [Link])
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. (URL: [Link])
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. (URL: [Link])
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State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency. (URL: [Link])
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EPA Hazardous Waste Code. U.S. Environmental Protection Agency. (URL: [Link])
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Disposal methods for chlorinated aromatic waste. Chemical Society Reviews. (URL: [Link])
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methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride. NextSDS. (URL: [Link])
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. (URL: [Link])
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Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. (URL: [Link])
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Hazardous Chemical Compounds & Hazardous Waste. IN.gov. (URL: [Link])
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Navigating the Safe Handling of Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate, a compound with potential applications in drug discovery, requires meticulous handling due to its chemical structure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Analysis: Understanding the Compound's Profile
-
Dichlorophenyl Group: The presence of chlorine atoms on the phenyl ring classifies this compound as a halogenated organic compound .[1][2] Halogenated organics can be persistent in the environment and may present toxicological hazards.[2][3]
-
Methylamino Group: The amine functional group suggests that the compound may have corrosive properties and can cause skin and eye irritation.[3][4][5] Amines can also be harmful if inhaled or swallowed.[3][4]
-
Methyl Acetate Group: While generally less hazardous, the ester group can contribute to the overall chemical reactivity and should be handled with care.
Based on this structural analysis, it is prudent to treat Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate as a substance that is potentially harmful if swallowed, causes skin irritation, and causes serious eye irritation .[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical splash goggles and a face shield.[3] | Chemical-resistant gloves (e.g., Nitrile), a lab coat, and closed-toe shoes.[8][9] | A NIOSH-certified respirator with an organic vapor cartridge is recommended, especially if the ventilation is inadequate.[3][4] |
| Chemical Reactions and Work-up | Chemical splash goggles and a face shield.[9] | Chemical-resistant gloves, a lab coat, and consideration of a chemical-resistant apron.[3][8] | Work should be conducted in a certified chemical fume hood.[3] If there is a risk of aerosol generation, a respirator is advised. |
| Handling Spills | Chemical splash goggles and a face shield.[3] | Heavy-duty chemical-resistant gloves, a chemical-resistant suit or apron, and boots.[3] | A NIOSH-certified respirator with an organic vapor cartridge is necessary.[3] |
| Waste Disposal | Safety goggles.[3] | Chemical-resistant gloves and a lab coat.[3] | Not typically required if handling sealed waste containers in a well-ventilated area. |
Diagram: PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE based on the assessed risk of exposure.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental success.
Preparation:
-
Work in a designated and well-ventilated area , preferably within a certified chemical fume hood.[3]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[3][8]
-
Review all available safety information and have a clear, written experimental protocol before commencing work.[3]
-
Don the appropriate PPE as detailed in the table above.[3][5][8]
Handling:
-
When weighing the solid , do so in a fume hood to prevent the inhalation of any dust particles.[3]
-
When preparing solutions , add the solid to the solvent slowly to avoid splashing.[3]
-
Keep containers tightly closed when not in use.[4]
-
Avoid contact with skin, eyes, and clothing .[6]
Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-defined emergency plan is essential.
In Case of a Spill:
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team .[11][12]
-
For minor spills, and only if you are trained and have the appropriate PPE, proceed with the following cleanup steps.[13]
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial absorbent.[11][14]
-
Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[11]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[11]
-
Dispose of all cleanup materials as hazardous waste .[11]
Diagram: Spill Response Flowchart
Caption: A flowchart outlining the key steps for responding to a chemical spill.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][15]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[7][15]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7][15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][15]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Characterization: Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate is a halogenated organic compound .[1]
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated organic waste.[1][16]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.[16] The label should clearly indicate "Halogenated Organic Waste" and list the chemical constituents.[1]
-
Disposal: Follow your institution's hazardous waste disposal procedures. Halogenated organic wastes are typically incinerated at high temperatures in specialized facilities.[1][17]
By adhering to these comprehensive guidelines, researchers can confidently and safely handle Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.
References
- What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
- Enamine. (n.d.). Safety Data Sheet.
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- TCI Chemicals. (2025, July 3). Safety Data Sheet - Methyl 2,6-Dichlorophenylacetate.
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- TCI Chemicals. (2025, November 4). Safety Data Sheet - 2-Chlorophenyl Acetate.
- University of Manitoba. (n.d.). Chemical Spill Response Procedure.
- Princeton University Office of Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- Florida State University Emergency Management. (n.d.). Chemical Spills.
- ITW Reagents. (2025, July 8). Safety Data Sheet.
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- BLD Pharmatech. (n.d.). Safety Data Sheet - Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
